3-{3-[(5-bromo-3-cyanopyridin-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core linked via an azetidine ring to a 5-bromo-3-cyanopyridin-2-yl group, with a methylamino substituent. Its structural complexity arises from the combination of nitrogen-rich heterocycles (pyridine, pyrazine, azetidine) and functional groups (cyano, bromo).
Properties
IUPAC Name |
3-[3-[(5-bromo-3-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN7/c1-22(14-10(5-17)4-11(16)7-21-14)12-8-23(9-12)15-13(6-18)19-2-3-20-15/h2-4,7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFXIFAZAKSUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=C(C=C(C=N3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[(5-bromo-3-cyanopyridin-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile is a member of the class of n-heterocyclic derivatives, which have garnered attention for their potential biological activities, particularly as inhibitors in various therapeutic contexts. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings and functional groups. The presence of a bromine atom and a cyanopyridine moiety suggests possible interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related pyrazine derivatives have shown promising results in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound | Type of Cancer | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 0.12 | Apoptosis induction |
| Compound B | Renal Cancer | 0.40 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains and fungi. For example, a study reported that pyrazole derivatives exhibited MIC values significantly lower than standard antibiotics, indicating higher potency.
| Derivative | Target Organism | MIC (µg/mL) |
|---|---|---|
| Pyrazole 1 | S. flexneri | 0.12 |
| Pyrazole 2 | A. clavatus | 0.49 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. In vitro studies have shown that they can inhibit nitric oxide production in macrophages, suggesting a role in modulating inflammatory responses.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several derivatives of pyrazine and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the structure enhanced anticancer activity significantly, with some compounds achieving IC50 values in the low micromolar range.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of azetidine-containing compounds. The findings revealed that these compounds could effectively inhibit the growth of resistant bacterial strains, showcasing their potential as novel antibiotics.
Research Findings
The biological activity of This compound aligns with findings from various studies that emphasize the importance of structural modifications in enhancing biological efficacy. Moreover, ongoing research aims to optimize these compounds for better solubility and bioavailability.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
